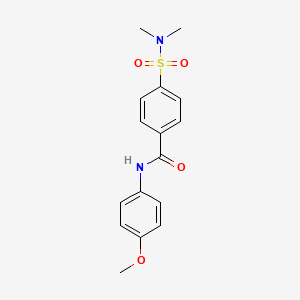

4-(dimethylsulfamoyl)-N-(4-methoxyphenyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

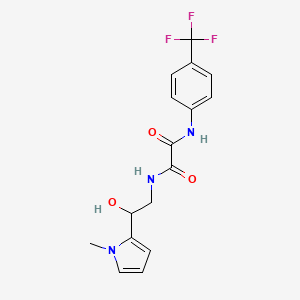

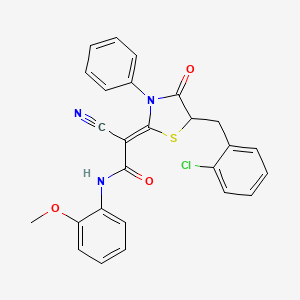

The compound “4-(dimethylsulfamoyl)-N-(4-methoxyphenyl)benzamide” is a complex organic molecule. It contains a benzamide group, which is a common feature in many pharmaceutical drugs . The methoxyphenyl group may contribute to the compound’s potential biological activity .

Synthesis Analysis

While specific synthesis methods for this compound are not available, it might involve several steps including nitration, conversion from the nitro group to an amine, and bromination .Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis

The compound might undergo various chemical reactions depending on the conditions. For instance, under UV light, some compounds can rearrange or even break down .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as solubility, melting point, boiling point, and reactivity could be determined through experimental analysis .Wissenschaftliche Forschungsanwendungen

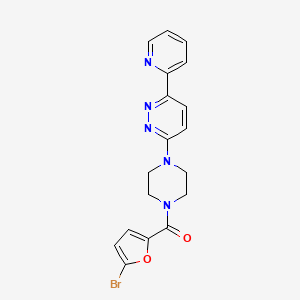

Synthesis and Biological Evaluation of Analogs : A study by Owton et al. (1995) synthesized analogs of rhein, a drug used for osteoarthritis, and evaluated their systemic exposure in guinea pigs. This study highlights the role of such compounds in drug synthesis and pharmacokinetics.

Amidine Protection for Library Synthesis : Bailey et al. (1999) demonstrated the use of 4-methoxybenzyl-4-nitrophenylcarbonate for the N-protection of amidinonaphthol in the synthesis of substituted benzamidines, indicating its utility in solution phase library synthesis of compounds (Bailey et al., 1999).

Synthesis and Characterization for Biological Applications : A study by Saeed et al. (2015) synthesized a series of benzamide derivatives, including variants of the compound , for potential biological applications. These compounds were evaluated against human recombinant alkaline phosphatase and human ecto-5′-nucleotidases, suggesting their potential in medicinal chemistry (Saeed et al., 2015).

Catalysts for Polymerization : Research by Skupov et al. (2007) involved the use of similar compounds as catalysts in the homopolymerization of ethylene and copolymerization with acrylates or norbornenes, illustrating their application in polymer science (Skupov et al., 2007).

Design and Synthesis of Antiplatelet Agents : Liu et al. (2019) explored the design and synthesis of 4-methoxy-3-arylamido-N-(substitutedphenyl)benzamide derivatives as potential antiplatelet agents, indicating its use in the development of novel therapeutics (Liu et al., 2019).

Anticonvulsant Activity Evaluation : Lambert et al. (1995) studied the anticonvulsant activity of similar benzamide derivatives, suggesting their potential in the development of anticonvulsant drugs (Lambert et al., 1995).

Corrosion Inhibition Studies : Mishra et al. (2018) investigated the use of benzamide derivatives in corrosion inhibition, indicating its application in material science and engineering (Mishra et al., 2018).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-(dimethylsulfamoyl)-N-(4-methoxyphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4S/c1-18(2)23(20,21)15-10-4-12(5-11-15)16(19)17-13-6-8-14(22-3)9-7-13/h4-11H,1-3H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLMHZAJLLAGTKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-ethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B2578186.png)

![4-Bromo-2-[3-(2-methoxyphenyl)acryloyl]phenyl 2-furoate](/img/structure/B2578187.png)

![6-(2-Methoxyphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2578190.png)

![5-fluoro-2-methoxy-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide](/img/structure/B2578192.png)

![(2R,3R)-2-[(1-But-2-ynoylpiperidin-4-yl)methyl]oxolane-3-carboxamide](/img/structure/B2578198.png)

![2-(4-cyano-3-propylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl-N-phenylacetamide](/img/structure/B2578199.png)

![ethyl 2-[5-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]propanoate](/img/structure/B2578203.png)

![N-(2-fluorobenzyl)-N-(3-fluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2578207.png)